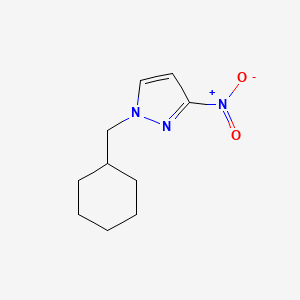

1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(cyclohexylmethyl)-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-13(15)10-6-7-12(11-10)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELVAPLJNMWOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=CC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical examination of 1-(cyclohexylmethyl)-3-nitro-1H-pyrazole, a heterocyclic compound with significant potential in medicinal chemistry. We will explore its chemical architecture, outline a robust synthetic pathway with detailed experimental protocols, and discuss its prospective applications in drug discovery based on the well-established bioactivity of the pyrazole scaffold. This guide is designed to be a foundational resource for scientific professionals engaged in the exploration and utilization of novel chemical entities.

Chemical Identity and Structural Elucidation

This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The structural uniqueness of this molecule arises from two key substitutions: a cyclohexylmethyl group appended to the nitrogen at the 1-position (N1) and a nitro group (NO₂) at the 3-position of the pyrazole ring.

Key Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₅N₃O₂ |

| Molecular Weight | 209.25 g/mol |

| CAS Number | 874539-70-1 |

| Canonical SMILES | C1CCC(CC1)CN2C=C(C=N2)[O-] |

The nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic landscape of the pyrazole ring, rendering it electron-deficient. This has profound implications for its reactivity and its potential to interact with biological targets. Conversely, the cyclohexylmethyl group introduces a significant lipophilic character, a critical parameter influencing the compound's pharmacokinetic properties, such as cell membrane permeability and metabolic stability.

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a two-step process commencing with the nitration of pyrazole, followed by a regioselective N-alkylation.

Proposed Synthetic Workflow:

Caption: Two-step synthesis of the title compound.

Step 1: Synthesis of 3-Nitro-1H-pyrazole

The precursor, 3-nitro-1H-pyrazole, can be synthesized via the nitration of 1-nitropyrazole, which itself is formed from pyrazole. A documented method involves the thermal rearrangement of 1-nitropyrazole.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-nitropyrazole (1 equivalent) with benzonitrile (as solvent).

-

Thermal Rearrangement: Heat the mixture with stirring at 180 °C for approximately 3 hours.[1]

-

Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with hexane to precipitate the product.

-

Purification: Collect the solid by filtration and wash with hexane to yield 3-nitro-1H-pyrazole.[1]

Step 2: N-Alkylation of 3-Nitro-1H-pyrazole

The final step involves the nucleophilic substitution reaction between the deprotonated 3-nitro-1H-pyrazole and (bromomethyl)cyclohexane. The regioselectivity of N-alkylation on unsymmetrical pyrazoles is a critical consideration, influenced by steric hindrance, the base, and the solvent system.[2][3]

Experimental Protocol:

-

Reaction Setup: To a solution of 3-nitro-1H-pyrazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Addition of Alkylating Agent: Stir the suspension at room temperature, then add (bromomethyl)cyclohexane (1.1 equivalents) dropwise.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Expertise-Driven Rationale:

-

Choice of Base and Solvent: The combination of a moderate base like K₂CO₃ and a polar aprotic solvent like DMF is a standard and effective system for the N-alkylation of pyrazoles.[3] DMF effectively solvates the potassium cation, enhancing the nucleophilicity of the pyrazole anion.

-

Regioselectivity: For 3-substituted pyrazoles, alkylation generally favors the less sterically hindered N1 position, which is the desired outcome for this synthesis.[3] The bulky cyclohexylmethyl group further disfavors attack at the more hindered N2 position.

Potential Applications in Drug Discovery and Research

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[4][5][6][7] The incorporation of a nitro group and a lipophilic side chain in this compound suggests several promising avenues for therapeutic research.

Hypothesized Biological Action Pathway:

Caption: Postulated mechanism of therapeutic action.

-

Anti-inflammatory and Analgesic Potential: Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.[8]

-

Anticancer Activity: The pyrazole scaffold is a common feature in various kinase inhibitors used in oncology.[6] Furthermore, nitroaromatic compounds can be selectively activated in the hypoxic microenvironment of tumors, leading to targeted cytotoxicity.

-

Antimicrobial Properties: The pyrazole ring system is present in a number of compounds with demonstrated antibacterial and antifungal activity.[9]

Self-Validating Experimental Design for In-Vitro Screening (Example: Anticancer):

-

Cell Line Selection: Utilize a panel of cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line (e.g., fibroblasts) to assess both efficacy and selectivity.

-

Dose-Response Assay: Treat cells with a serial dilution of the compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

Viability Measurement: Employ a robust cell viability assay, such as the MTT or CellTiter-Glo assay, to quantify the cytotoxic/cytostatic effects.

-

Data Analysis and Validation:

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line. A significantly lower IC₅₀ in cancer cells compared to normal cells indicates therapeutic potential.

-

Include a positive control (a known anticancer drug) and a negative control (vehicle, e.g., DMSO) in every experiment to ensure the assay is performing correctly.

-

Perform all experiments in triplicate and repeat at least three independent times to ensure reproducibility and statistical significance.

-

Conclusion

This compound represents a molecule of significant interest, built upon the versatile and biologically active pyrazole scaffold. Its synthesis is readily achievable through established chemical transformations, and its structural features suggest a high potential for therapeutic applications, particularly in the fields of oncology, inflammation, and infectious diseases. This guide provides a solid foundation for its synthesis and a logical framework for the initiation of its biological evaluation.

References

- Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025.

-

ResearchGate. (2025). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Retrieved from [Link]

-

Gökhan-Kelekçi, N., Köysal, Y., Kiloğlu, A. G., Erol, K., & Heber, D. (2009). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

-

Overman, L. E., & Varseev, G. N. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

Hilaris Publisher. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Retrieved from [Link]

-

Alam, M. J., Alam, O., Alam, P., & Naim, M. J. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. Retrieved from [Link]

-

Martin, S. W., Glunz, P., Beno, B. R., Bergstrom, C., Romine, J. L., Priestley, E. S., ... & Wang, Y. K. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. PubMed. Retrieved from [Link]

-

Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

Sources

- 1. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 2. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. jchr.org [jchr.org]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. meddocsonline.org [meddocsonline.org]

An In-Depth Technical Guide to 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole

Abstract: This technical guide provides a comprehensive overview of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While a specific CAS number for this molecule is not publicly registered, indicating its status as a potentially novel compound, this document extrapolates its core characteristics based on established chemical principles and data from closely related analogues. This guide covers plausible synthetic routes, predicted physicochemical properties, robust analytical methodologies for characterization, potential applications grounded in the known bioactivity of the nitropyrazole scaffold, and essential safety protocols. The information herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, analyze, and explore the therapeutic potential of this and similar molecules.

Chemical Identity and Properties

The precise compound, this compound, is not widely cataloged. However, its identity can be understood through its structural components: a pyrazole ring, a nitro group at the 3-position, and a cyclohexylmethyl substituent at the N1 position. A closely related, registered compound is 1-Cyclohexyl-3-nitro-1H-pyrazole, which has the CAS Number 1936436-49-5.[1] The key distinction is the methylene (-CH2-) linker between the cyclohexyl and pyrazole rings in the title compound. Another relevant structure is 1-(Cyclohexylmethyl)-1H-pyrazol-3-amine (CAS: 1184504-62-8), which shares the same N-substituent.[2]

Predicted Physicochemical Data

The following properties are predicted based on the compound's structure and data from its analogues.

| Property | Predicted Value | Rationale / Source |

| CAS Number | Not Found | Extensive searches of chemical databases did not yield a specific CAS number. |

| Molecular Formula | C₁₀H₁₅N₃O₂ | Derived from structural components. |

| Molecular Weight | 209.25 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to pale yellow solid | Based on related nitropyrazole compounds.[3] |

| Melting Point | Predicted to be a low-melting solid or oil | N-alkylation of nitropyrazoles is known to reduce melting points compared to the N-H parent compound.[3] |

| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO, Chloroform); low solubility in water. | Based on general solubility of similar organic molecules and pyrazole derivatives.[4] |

| Storage | Store in a cool, dry, well-ventilated place, sealed in a dry environment at 2-8°C. | Standard practice for nitroaromatic and heterocyclic compounds to ensure stability.[1][2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically achieved via the N-alkylation of 3-nitro-1H-pyrazole. This is a standard and reliable method for creating N-substituted pyrazole derivatives.[4] The acidic proton on the pyrazole ring nitrogen is first removed by a base to form a nucleophilic pyrazolide anion, which then attacks an appropriate electrophile, in this case, (bromomethyl)cyclohexane.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Starting Material Synthesis: 3-Nitro-1H-pyrazole The precursor, 3-nitro-1H-pyrazole, can be synthesized from the thermal rearrangement of 1-nitropyrazole.[5][6]

-

Step A: Mix 1-nitropyrazole (1 equivalent) with benzonitrile (approx. 10 mL per gram of starting material).

-

Step B: Heat the mixture with stirring at 180 °C for approximately 3 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC).

-

Step C: Upon completion, cool the mixture to room temperature. Dilute with hexane and continue stirring for 20 minutes to precipitate the product.

-

Step D: Collect the solid by filtration to afford 3-nitro-1H-pyrazole.

N-Alkylation Protocol:

-

Step 1: Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3-nitro-1H-pyrazole (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Step 2: Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents), portion-wise. Causality: A strong, non-nucleophilic base is required to efficiently deprotonate the pyrazole N-H without competing in the subsequent substitution reaction. The evolution of hydrogen gas will be observed.

-

Step 3: Alkylation: After hydrogen evolution ceases (approx. 30-60 minutes), add (bromomethyl)cyclohexane (1.1 equivalents) dropwise via a syringe. Allow the reaction to warm to room temperature and stir for 12-24 hours. Causality: The pyrazolide anion is a potent nucleophile that attacks the electrophilic carbon of the alkyl halide in a classic SN2 reaction.

-

Step 4: Quenching and Extraction: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Step 5: Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Step 6: Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic methods is essential.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Signals for cyclohexyl protons (broad multiplets), a doublet for the -CH₂- linker, and two distinct signals (likely doublets) for the two protons on the pyrazole ring. |

| ¹³C NMR | Resonances corresponding to all 10 carbon atoms, including those in the cyclohexyl ring, the linker -CH₂, and the three carbons of the pyrazole ring (one significantly downfield due to the nitro group). |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for C-H (aliphatic, ~2850-2950), asymmetric and symmetric N-O stretching of the nitro group (~1550 and ~1350), and C=N/N=N stretching of the pyrazole ring.[7] |

| Mass Spec (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 210.12. |

Quality Control via RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for assessing the purity of small molecule drug candidates.

Analytical Workflow Diagram

Caption: Standard workflow for purity analysis by RP-HPLC.

Protocol: RP-HPLC Method for Purity Analysis This method is adapted from established protocols for similar pyrazole derivatives.[8][9][10]

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 75:25 v/v), potentially with 0.1% trifluoroacetic acid (TFA) to improve peak shape.[8][11]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for optimal absorbance; nitropyrazoles typically absorb in the 270-280 nm range.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile (e.g., 1 mg/mL) and dilute with the mobile phase to a working concentration (e.g., 20 µg/mL).

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Potential Applications and Research Context

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[12] The addition of a nitro group and a lipophilic cyclohexylmethyl group suggests several potential areas of application.

-

Antimicrobial/Antifungal Agents: Nitro-substituted heterocycles are well-known for their antimicrobial properties. This compound could be investigated for activity against various bacterial and fungal strains.[13]

-

Enzyme Inhibition: Pyrazole derivatives are known to act as inhibitors for a wide range of enzymes. For example, some have been investigated as inhibitors of hepatitis C virus (HCV) polymerase NS5B.[14]

-

Anticancer Research: Many novel pyrazole derivatives have been synthesized and evaluated for their ability to inhibit tumor cell growth.[15] The specific substituents on the pyrazole ring are critical for determining the biological activity and target.

-

Energetic Materials: Nitropyrazoles are a class of high-energy-density materials.[16] While the cyclohexylmethyl group may not optimize energetic properties, this chemical class has relevance in materials science.[3]

Hypothetical Mechanism of Action Diagram

Caption: A potential inhibitory mechanism for a pyrazole-based therapeutic agent.

Safety and Handling

While no specific Safety Data Sheet (SDS) exists for the title compound, a conservative approach based on data for related nitropyrazoles is mandatory.[17][18][19]

GHS Hazard Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[18] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[17] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: Avoid breathing dust or vapors. If dust is generated, use a NIOSH-approved respirator.

-

-

Safe Handling Practices: Avoid formation of dust and aerosols.[17] Wash hands thoroughly after handling.[18] Do not eat, drink, or smoke when using this product. Keep away from heat, sparks, and open flames.

Conclusion

This compound represents an intriguing yet underexplored molecule within the valuable class of nitropyrazole derivatives. While its specific properties are not yet documented, this guide provides a robust, scientifically-grounded framework for its synthesis, analysis, and potential application. By leveraging established protocols for N-alkylation and analytical characterization, researchers can confidently produce and validate this compound. Its structural features suggest promising avenues for investigation in medicinal chemistry and materials science. As with any novel chemical entity, all handling and experimentation should be conducted with rigorous adherence to safety protocols derived from known, related hazardous compounds.

References

-

A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (2024). Results in Chemistry. Available at: [Link]

- Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175.

-

Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Available at: [Link]

-

Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

-

Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 13(15), 3381. Available at: [Link]

-

Williams, G. T., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Propellants, Explosives, Pyrotechnics. Available at: [Link]

-

Nitropyrazoles (review). (2007). ResearchGate. Available at: [Link]

-

Dalinger, I. L., et al. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. ResearchGate. Available at: [Link]

-

Klapötke, T. M., et al. (2020). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen, 9(4), 464-472. Available at: [Link]

- Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (2013). International Journal of Toxicology, 32(1_suppl), 47S-53S.

-

Martin, S. W., et al. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2869-72. Available at: [Link]

-

Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

-

Huang, P., et al. (2010). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules, 15(10), 6829-6842. Available at: [Link]

-

Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. (2023). Organic & Biomolecular Chemistry. Available at: [Link]

- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (2001). Google Patents.

-

Gáspár, A., et al. (2020). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1]triazin-7(6H). Molecules, 25(18), 4278. Available at: [Link]

-

1-cyclohexyl-1H-pyrazole-3-carboxylic acid. (n.d.). American Elements. Available at: [Link]

-

A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. (2021). Biointerface Research in Applied Chemistry, 11(6), 13779-13789. Available at: [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. (2023). ChemistrySelect. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. ijcpa.in [ijcpa.in]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. echemi.com [echemi.com]

- 18. aksci.com [aksci.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole, a heterocyclic compound of significant interest to researchers and professionals in the field of medicinal chemistry and drug development. We will delve into its fundamental properties, provide a robust and validated protocol for its synthesis, discuss methods for its characterization, and explore its potential as a versatile building block for novel therapeutic agents.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[2] This versatility has led to the development of pyrazole-containing drugs for a wide range of diseases, including cancer, viral infections, and inflammatory disorders.[1][3]

The subject of this guide, this compound, incorporates two key functional groups that enhance its utility:

-

The N-1 Cyclohexylmethyl Group: This bulky, lipophilic substituent can improve metabolic stability and enhance binding affinity by occupying hydrophobic pockets in target proteins. The use of a cyclohexylmethyl moiety is a known strategy in the design of potent bioactive molecules, including synthetic cannabinoids where it has replaced more traditional alkyl chains.[4]

-

The C-3 Nitro Group: The electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyrazole ring. Furthermore, the nitro group is a critical functional handle; it can be readily reduced to an amine, providing a vector for further chemical elaboration to build libraries of analogues for structure-activity relationship (SAR) studies.[5][6] The presence of a nitro group on a heterocyclic core has been linked to enhanced biological activity in various contexts.[5]

This combination of a stable lipophilic anchor and a versatile synthetic handle makes this compound a valuable intermediate for drug discovery programs.

Physicochemical and Computed Properties

A summary of the core physicochemical and computationally predicted properties of this compound is presented below. Experimental data such as melting point and boiling point are not widely reported in public literature and would need to be determined empirically upon synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃O₂ | ChemScene[7] |

| Molecular Weight | 195.22 g/mol | ChemScene[7] |

| CAS Number | 1936436-49-5 | ChemScene[7] |

| Topological Polar Surface Area (TPSA) | 60.96 Ų | ChemScene[7] |

| LogP (Predicted) | 2.2965 | ChemScene[7] |

| Hydrogen Bond Acceptors | 4 | ChemScene[7] |

| Hydrogen Bond Donors | 0 | ChemScene[7] |

| Rotatable Bonds | 2 | ChemScene[7] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved via a two-step process: first, the preparation of the 3-nitro-1H-pyrazole precursor, followed by its regioselective N-alkylation.

Step 1: Synthesis of 3-Nitro-1H-pyrazole Precursor

The starting material, 3-nitro-1H-pyrazole, can be efficiently synthesized from 1-nitropyrazole through a thermal rearrangement reaction.[8]

-

Combine 1-nitropyrazole (1.0 eq) and benzonitrile (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Heat the mixture with stirring to 180 °C for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with hexane (approx. 20 mL per gram of initial starting material) and continue stirring for 20 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold hexane, and dry to afford 3-nitro-1H-pyrazole.

Causality of Experimental Choices: The high temperature (180 °C) is necessary to overcome the activation energy for the[7][9]-sigmatropic rearrangement of the nitro group from the N1 to the C3 position. Benzonitrile is used as a high-boiling, relatively inert solvent. Precipitation with hexane, a non-polar solvent, is effective because the polar product has low solubility in it.

Step 2: N-Alkylation of 3-Nitro-1H-pyrazole

The key step is the N-alkylation of the 3-nitro-1H-pyrazole ring with a suitable cyclohexylmethyl electrophile, such as (bromomethyl)cyclohexane or (iodomethyl)cyclohexane. A significant challenge in the alkylation of asymmetrically substituted pyrazoles is controlling the regioselectivity. The reaction can potentially yield two isomers: the desired this compound (N1 alkylation) and 1-(Cyclohexylmethyl)-5-nitro-1H-pyrazole (N2 alkylation).

For 3-substituted pyrazoles, N1 alkylation is generally favored due to steric hindrance; the substituent at the 3-position sterically disfavors the approach of the electrophile to the adjacent N2 nitrogen.[2][7] Therefore, we can predict that the desired N1 isomer will be the major product. The following protocol is based on standard, reliable conditions for N-alkylation of pyrazoles.[9][10]

-

To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 3-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

-

Stir the suspension at room temperature for 30 minutes to ensure formation of the pyrazolate anion.

-

Add (bromomethyl)cyclohexane (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into cold water (approx. 10x the volume of DMF).

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Causality of Experimental Choices:

-

Base and Solvent: K₂CO₃ is a mild and effective base for deprotonating the pyrazole N-H. DMF is an excellent polar aprotic solvent that dissolves the pyrazolate salt and promotes Sₙ2 reactions.[9] Using a stronger base like sodium hydride (NaH) is also a viable alternative.[10]

-

Electrophile: (Bromomethyl)cyclohexane is a commercially available and reactive alkylating agent. The corresponding iodide would be more reactive but is often less stable. A slight excess (1.1 eq) ensures the complete consumption of the pyrazole precursor.

-

Temperature: Gentle heating increases the rate of the Sₙ2 reaction without promoting significant side reactions or decomposition.

-

Work-up and Purification: The aqueous work-up removes the DMF and inorganic salts. Column chromatography is essential to separate the desired N1-alkylated product from any minor N2-isomer and other impurities.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The formation of the correct regioisomer must be validated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the most crucial technique for confirming the structure. Expected signals include: two distinct doublets in the aromatic region (6.5-8.5 ppm) for the pyrazole ring protons, a doublet around 4.0-4.5 ppm for the -CH₂- bridge connecting the ring to the cyclohexyl group, and a series of multiplets in the upfield region (1.0-2.0 ppm) for the cyclohexyl protons. The chemical shifts for other N-alkylated 3-nitropyrazoles show the pyrazole proton adjacent to the nitro group as the most downfield signal.[7]

-

¹³C NMR: Will show characteristic peaks for the pyrazole carbons (one bearing the nitro group being highly deshielded), the methylene bridge carbon, and the cyclohexyl carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment can definitively prove the N1 regiochemistry. A spatial correlation (cross-peak) should be observed between the protons of the N-CH₂- bridge and the H5 proton of the pyrazole ring, an interaction that is impossible in the N2 isomer.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition, matching the molecular formula C₉H₁₃N₃O₂.

-

Infrared (IR) Spectroscopy: Key stretches to observe include strong asymmetric and symmetric C-NO₂ bands (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), C-H stretches from the alkyl groups, and C=N/C=C stretches from the pyrazole ring.

Potential Applications in Drug Development

While specific biological data for this compound is not extensively published, its structural features suggest significant potential as a versatile intermediate or scaffold in drug discovery.

-

Scaffold for Kinase Inhibitors: Many successful kinase inhibitors, such as Ruxolitinib and Crizotinib, feature a central pyrazole core. This compound provides a pre-functionalized starting point for developing new inhibitors. The cyclohexylmethyl group can be targeted to hydrophobic regions of the kinase ATP-binding site, while the nitro group can be converted to an amine to serve as an attachment point for side chains that target the solvent-exposed region or form key hydrogen bonds.

-

Antimicrobial Agents: Nitropyrazole derivatives have demonstrated promising antimicrobial activities.[5] The nitro group itself can be crucial for the mechanism of action in some antimicrobial agents. This scaffold could be explored for developing new agents against drug-resistant bacterial or fungal strains.

-

Hepatitis C Virus (HCV) and Other Antiviral Agents: N-cyclohexyl pyrazole derivatives have been investigated as inhibitors of the HCV NS5B polymerase, demonstrating the utility of this specific N-substituent in antiviral design.[11]

-

Synthetic Intermediate: The primary value of this compound lies in its role as a building block. The nitro group can be readily reduced to a highly versatile primary amine. This amine can then undergo a vast array of subsequent reactions (acylation, sulfonylation, reductive amination, etc.) to rapidly generate a library of diverse analogues for screening.

Caption: Derivatization potential for drug discovery.

Safety and Handling

As a matter of standard laboratory practice, this compound should be handled with care.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Compound-Specific Hazards: Nitroaromatic compounds can be toxic and are often skin/eye irritants. Alkylating agents like (bromomethyl)cyclohexane are lachrymatory and irritants.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Conclusion

This compound is a strategically designed heterocyclic compound that stands as a valuable asset for medicinal chemistry research. Its synthesis is achievable through robust and well-understood chemical transformations. The combination of a lipophilic N-cyclohexylmethyl group for potential hydrophobic interactions and a versatile C-3 nitro group for subsequent chemical elaboration makes it an ideal starting point for the development of new lead compounds. This guide provides the foundational knowledge and practical protocols necessary for scientists to synthesize, characterize, and effectively utilize this promising scaffold in their drug discovery endeavors.

References

-

Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. [Link]

-

Hu, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

-

Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][7][10]triazin-7(6H)-ones and Derivatives. Molecules. [Link]

-

Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][7][10]triazin-7(6H). PMC. [Link]

-

ResearchGate. N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. [Link]

-

Rogoza, A. V., et al. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. PMC. [Link]

-

ResearchGate. Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. [Link]

-

ResearchGate. Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. [Link]

-

J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. [Link]

- Google Patents.

-

Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. [Link]

-

MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Martin, S. W., et al. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. PubMed. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

ResearchGate. The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. [Link]

-

Cannaert, A., et al. (2016). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Drug Testing and Analysis. [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. jchr.org [jchr.org]

- 4. research.tus.ie [research.tus.ie]

- 5. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 3-Nitro-Pyrazoles: A Technical Guide for Drug Discovery and Beyond

Foreword: The Resurgence of a Privileged Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry and materials science.[1][2] Its inherent structural features allow for diverse substitutions, leading to a vast chemical space with a wide array of biological activities.[1][2] Among the myriad of pyrazole derivatives, the 3-nitro-pyrazole scaffold has emerged as a particularly compelling entity, demonstrating significant potential across pharmaceuticals, agriculture, and energetic materials.[3][4] The introduction of the nitro group at the C3-position profoundly influences the molecule's electronic properties, bestowing upon it unique reactivity and biological attributes. This guide provides an in-depth technical exploration of 3-nitro-pyrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, understand the multifaceted applications, and leverage the structure-activity relationships of this promising class of compounds.

I. The Synthetic Landscape: Crafting the 3-Nitro-Pyrazole Core

The strategic synthesis of 3-nitro-pyrazole derivatives is paramount to exploring their full potential. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the reaction.

A. Foundational Synthesis of 3-Nitropyrazole

A prevalent and efficient method for the synthesis of the parent 3-nitropyrazole involves a two-step process commencing with the nitration of pyrazole to yield an N-nitropyrazole intermediate, followed by a thermal rearrangement.[5]

Rationale for Method Selection: This two-step approach is favored for its generally high yields and the relative accessibility of the starting materials. The initial N-nitration is a facile electrophilic substitution, and the subsequent thermal rearrangement provides a reliable means to introduce the nitro group onto the pyrazole ring. The choice of solvent for the rearrangement step is critical; while anisole and n-octanol have been used, benzonitrile is often preferred to mitigate long reaction times and improve product quality.[5]

Experimental Protocol: Two-Step Synthesis of 3-Nitropyrazole [6]

Step 1: Synthesis of N-Nitropyrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrazole in a mixture of acetic acid and acetic anhydride.

-

Nitration: Cool the solution in an ice bath and slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid or a HNO₃/Ac₂O/HAc system, while maintaining the temperature below 15 °C.

-

Reaction Monitoring: Stir the reaction mixture for approximately 3.5 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture over crushed ice to precipitate the N-nitropyrazole.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield N-nitropyrazole (typical yield: 85.5%).

Step 2: Thermal Rearrangement to 3-Nitropyrazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-nitropyrazole obtained in the previous step in n-octanol.

-

Rearrangement: Heat the solution to reflux (approximately 185-190 °C) and maintain this temperature for several hours.

-

Reaction Monitoring: Monitor the rearrangement by TLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature, which may induce precipitation of the product. If necessary, concentrate the solution and/or add a non-polar solvent to facilitate precipitation.

-

Purification: Collect the solid by filtration, wash with a suitable solvent (e.g., hexane), and dry to obtain 3-nitropyrazole (typical yield: 92.8%).

Diagram: Synthetic Pathway to 3-Nitropyrazole

Caption: General two-step synthesis of 3-nitropyrazole.

B. Synthesis of Substituted 3-Nitro-Pyrazole Derivatives

The synthesis of more complex, substituted 3-nitro-pyrazole derivatives often involves the cyclocondensation of a suitably functionalized precursor. A versatile approach involves the reaction of nitro-dienes with hydrazine derivatives.[4]

Rationale for Method Selection: This method offers a high degree of flexibility, allowing for the introduction of various substituents on both the pyrazole ring and the exocyclic amine. The choice of the starting nitro-diene and the hydrazine carboxylate determines the final substitution pattern of the resulting nitropyrazole.

Experimental Protocol: Synthesis of Substituted 3-Nitro-Pyrazoles from Nitro-dienes [4]

-

Synthesis of the Nitro-diene Precursor: Synthesize the substituted 1,1-diamino-2-nitro-1,3-butadiene derivative via a vinylic nucleophilic substitution reaction of a suitable polychlorinated nitro-diene with an excess of the desired amine in methanol at low temperatures (-20 °C).

-

Reaction Setup: In a round-bottom flask, suspend the synthesized nitro-diene in a suitable alcohol (e.g., methanol or ethanol).

-

Cyclization: Add an excess (e.g., 4-fold) of an alkyl hydrazinecarboxylate (e.g., methyl or ethyl hydrazinecarboxylate) to the suspension.

-

Reaction Conditions: Reflux the reaction mixture for 3-12 hours, monitoring the formation of the nitropyrazole product by TLC.

-

Work-up and Isolation: After completion, concentrate the reaction mixture in vacuo. Cool the concentrate to induce precipitation of the 3-nitro-pyrazole derivative. Collect the solid by filtration, wash with a cold solvent, and dry.

II. The Biological Arena: 3-Nitro-Pyrazoles in Medicinal Chemistry

3-Nitro-pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, with significant potential as antimicrobial and anticancer agents.

A. Antimicrobial Activity: A Renewed Assault on Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. 3-Nitro-pyrazole derivatives have shown promising activity against a range of bacterial pathogens.[7][8]

Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, the antimicrobial action of nitro-heterocyclic compounds often involves the enzymatic reduction of the nitro group within the microbial cell. This reduction can lead to the formation of reactive nitrogen species that are cytotoxic, causing damage to cellular macromolecules such as DNA and proteins.[9] Some pyrazole derivatives have also been shown to inhibit essential bacterial enzymes like DNA gyrase.[9]

Structure-Activity Relationship (SAR) Insights:

-

Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring significantly influences antimicrobial potency. For instance, the presence of a 1-(2-hydroxyethyl) group has been shown to confer potent antibacterial activity.[7]

-

Substitution at C4: A carboxamide group at the C4 position appears to be a favorable feature for antibacterial activity.[7]

-

Fused Ring Systems: The fusion of the pyrazole ring with other heterocyclic systems, such as triazines, can modulate the antimicrobial spectrum and potency.[4]

Quantitative Data on Antimicrobial Activity:

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide | Staphylococcus aureus | 0.5 - 2.0 | [7] |

| Escherichia coli | 2.0 - 8.0 | [7] | |

| Pyrazolo[1,5-d][3][10][11]triazinone derivative 4h | Staphylococcus aureus | >50 | [4] |

| E. coli delta TolC | >50 | [4] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [12][13]

-

Preparation of Inoculum: From a pure overnight bacterial culture, prepare a suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the 3-nitro-pyrazole derivative in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37 °C for 16-20 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

B. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

3-Nitro-pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[10][14]

Mechanism of Action: The anticancer mechanism of 3-nitro-pyrazole derivatives appears to be multifactorial. Several studies have pointed towards the induction of cell cycle arrest, particularly at the G0/G1, S, or G2/M phases, which ultimately leads to the inhibition of cell proliferation.[1][10][14] This suggests an interference with the cellular machinery that governs cell division. One proposed mechanism is the direct or indirect inhibition of DNA synthesis.[10] The generation of reactive oxygen species (ROS) has also been implicated in the apoptotic effects of some pyrazole derivatives.[1]

Structure-Activity Relationship (SAR) Insights:

-

Fused Ring Systems: The fusion of the 3-nitro-pyrazole core with a benzotriazine moiety has been shown to result in potent cytotoxic agents.[10]

-

Substituents on Fused Rings: The nature and position of substituents on the fused ring system can significantly impact anticancer activity. For example, substitutions at positions 7 and/or 8 of the pyrazolo[5,1-c][3][10][11]benzotriazine core have been explored to modulate cytotoxic potency.[10]

-

Aryl Substituents: The presence of specific aryl groups can enhance the anticancer activity. For instance, a 3,4,5-trimethoxyphenyl group has been associated with potent antiproliferative effects.[1]

Quantitative Data on Anticancer Activity:

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Nitropyrazolo[5,1-c][3][10][11]benzotriazine derivative 3 | HCT-8 (Colon) | Micromolar range | [10] |

| 3f (a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole) | MDA-MB-468 (Breast) | 14.97 | [1] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [15][16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 3-nitro-pyrazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: Cell Cycle Analysis Workflow

Caption: Workflow for analyzing the effect of compounds on the cell cycle.

III. Beyond the Bench: Applications in Agriculture and Materials Science

The utility of 3-nitro-pyrazole derivatives extends beyond medicinal chemistry, with notable applications in agriculture and as energetic materials.

A. Agricultural Applications: Protecting Crops and Enhancing Yields

3-Nitro-pyrazole derivatives have been developed as effective agents for crop protection, exhibiting herbicidal, fungicidal, and insecticidal properties.[3][17]

Mode of Action in Agriculture:

-

Herbicides: Some pyrazole derivatives act as inhibitors of key plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of plastoquinones and tocopherols. Inhibition of this enzyme leads to bleaching and eventual death of the weed.[17]

-

Fungicides: A significant class of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the mitochondrial respiratory chain in fungi, leading to a blockage of energy production and subsequent cell death.[17]

-

Insecticides: Certain pyrazole insecticides, such as fipronil, act as antagonists of the GABA-gated chloride channel in the insect's nervous system, causing hyperexcitation and death.[17]

B. Energetic Materials: A New Frontier in High-Energy Compounds

The high nitrogen content and the presence of the nitro group make 3-nitro-pyrazole derivatives attractive candidates for the development of high-energy density materials (HEDMs).[3][18] These compounds are being explored for their potential use as explosives and propellants.[4][18]

Key Properties of 3-Nitro-Pyrazole-Based Energetic Materials:

-

High Heat of Formation: The inherent strain and high nitrogen content of the pyrazole ring contribute to a high positive heat of formation, a desirable characteristic for energetic materials.[3]

-

High Density: The compact structure of these molecules allows for high packing density in the solid state, which is correlated with detonation performance.[3]

-

Tailored Thermal Stability: The thermal stability of these compounds can be modulated through chemical modification, which is crucial for their safe handling and application.[3]

IV. Future Directions and Concluding Remarks

The field of 3-nitro-pyrazole derivatives is ripe with opportunities for further exploration and innovation. While significant strides have been made in understanding their synthesis and biological activities, several avenues warrant deeper investigation. A more detailed elucidation of their mechanisms of action, particularly in antimicrobial and anticancer contexts, will be crucial for the rational design of next-generation therapeutic agents. The exploration of their potential to overcome drug resistance mechanisms is another promising area of research. In the realm of materials science, the synthesis and characterization of novel energetic materials based on the 3-nitro-pyrazole scaffold will continue to be an active area of research, with a focus on enhancing performance while ensuring safety and stability.

References

-

Zhang, S., Gao, Z., Lan, D., Jia, Q., Liu, N., Zhang, J., & Kou, K. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3469. [Link]

-

Coronnello, M., Ciciani, G., Mini, E., Guerrini, G., Caciagli, B., Selleri, S., ... & Mazzei, T. (2005). Cytotoxic activity of 3-nitropyrazolo[5,1-c][3][10][11]benzotriazine derivatives: a new series of anti-proliferative agents. Anti-cancer drugs, 16(6), 645–651. [Link]

-

Heifetz, C. L., & Sesnie, J. C. (1979). New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide. Antimicrobial agents and chemotherapy, 16(4), 467–473. [Link]

-

Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habrakern, C. L. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 36(20), 3041–3044. [Link]

-

Kappe, C. O., & Falsone, S. F. (2015). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][10][11]triazin-7(6H)-ones and Derivatives. Molecules, 20(9), 16486–16507. [Link]

-

Zhang, S., Gao, Z., Lan, D., Jia, Q., Liu, N., Zhang, J., & Kou, K. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed, 32759689. [Link]

-

Chen, X. (2004). Synthesis of 3-Nitropyrazole. Dyestuffs and Coloration, 41(3), 168-169. [Link]

-

Goddard, C. J. (1987). Nitropyrazoles. Comprehensive Organic Chemistry II, 4, 395-428. [Link]

-

Deviny, E. J., & Panzica, R. P. (1981). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Journal of medicinal chemistry, 24(5), 538–542. [Link]

-

Wang, Y., Zhang, J., & Cheng, G. (2012). Synethsis and characterization of 3-nitropyrazole and its salts. Chinese Journal of Energetic Materials, 20(4), 423-426. [Link]

-

Zhang, S., Gao, Z., Lan, D., Jia, Q., Liu, N., Zhang, J., & Kou, K. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules (Basel, Switzerland), 25(15). [Link]

-

Gomaa, A. M., & Ali, M. M. (2020). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. Journal of the Iranian Chemical Society, 17(11), 2925–2936. [Link]

-

Zare, B., Gholamhosseini, H., & Ghaedi, M. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian journal of pharmaceutical research : IJPR, 19(1), 254–264. [Link]

-

Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16–41. [Link]

-

Fig. 4. Cell cycle analysis of cells treated with compound 3. Analysis... (n.d.). In ResearchGate. Retrieved from [Link]

-

Wang, Y., Zhang, J., & Cheng, G. (2014). Review on synthesis of nitropyrazoles. Central European Journal of Energetic Materials, 11(3), 435-451. [Link]

-

Dalinger, I. L., Vatsadze, I. A., Kormanov, A. V., & Sheremetev, A. B. (2017). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 53(8-9), 839-866. [Link]

-

Bemis, G. W., & Murcko, M. A. (1999). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of medicinal chemistry, 42(25), 5095–5103. [Link]

- Miller, T. W. (1980). 3-Nitropyrazole derivatives. U.S. Patent No. 4,235,995. Washington, DC: U.S.

- Miller, T. W. (1978). 3-Nitropyrazole compounds and anti-microbial compositions. U.S. Patent No. 4,105,772. Washington, DC: U.S.

-

Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

S. S. Shaik, P. M. S. (2022). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Journal of Pharmaceutical Negative Results, 1199–1214. [Link]

-

Demchenko, A. M., & Komykhov, S. A. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry, 11(4), 12159-12169. [Link]

-

Kappe, C. O., & Falsone, S. F. (2015). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][10][11]triazin-7(6H)-ones and Derivatives. ResearchGate. [Link]

-

Al-Issa, S. A. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 5191–5200. [Link]

-

Dahl, K. H., & Mckinley-Mckee, J. S. (1981). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Biochemical pharmacology, 30(15), 2149–2154. [Link]

-

Brider, J., Rowe, T., & Gibler, D. J. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future medicinal chemistry, 14(2), 119–135. [Link]

-

Kankala, S., & Kankala, R. (2021). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 37(2), 333-341. [Link]

-

Kumar, D., & Singh, R. (2018). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules, 23(11), 2909. [Link]

-

Ali, M. M., & Ismail, N. S. M. (2018). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 8(34), 19139-19151. [Link]

Sources

- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic activity of 3-nitropyrazolo[5,1-c][1,2,4]benzotriazine derivatives: a new series of anti-proliferative agents [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdb.apec.org [pdb.apec.org]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. publishatcj.com [publishatcj.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole

Technical Safety & Handling Guide: 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole

Document Control:

-

Subject: this compound

-

Application: Medicinal Chemistry Intermediate / Bioactive Scaffold[3]

Part 1: Compound Profile & Structural Analysis

1.1 Chemical Identity This compound is a functionalized nitro-pyrazole, serving as a critical building block in the synthesis of pharmaceutical agents (e.g., antiviral or anti-inflammatory candidates). Its structure combines a polar, electron-deficient nitro-pyrazole core with a lipophilic cyclohexylmethyl tail, modulating both solubility and biological distribution.[3]

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₅N₃O₂ |

| Molecular Weight | 209.25 g/mol |

| SMILES | O=C1=NN(CC2CCCCC2)C=C1 |

| Appearance | Off-white to pale yellow solid (Typical) |

| Solubility | Soluble in DMSO, DMF, Dichloromethane; Low water solubility.[1][3] |

1.2 Physicochemical Descriptors (In Silico)

-

LogP (Octanol/Water): ~2.37 (Indicates moderate lipophilicity; likely skin permeable).

-

Topological Polar Surface Area (TPSA): ~61 Ų (Suggests good oral bioavailability potential).

Part 2: Hazard Identification & Toxicology (The "Why")

2.1 Energetic & Stability Assessment

-

Nitro-Pyrazole Moiety: The core 3-nitro-1H-pyrazole scaffold belongs to a class of compounds often investigated for energetic properties.[3] While the addition of the cyclohexylmethyl group significantly "dilutes" the explosive potential compared to the parent molecule, the nitro group remains a source of chemical instability.

-

Thermal Hazard: High temperatures (>150°C) may trigger decomposition, releasing toxic nitrogen oxides (NOx).

-

Shock Sensitivity: Low risk in this specific derivative due to molecular weight and aliphatic substitution, but standard "Energetic Material" precautions should apply during scale-up (>10g).[3]

2.2 Toxicological Mechanisms

-

Metabolic Activation: Nitroaromatics can undergo enzymatic reduction (via nitroreductases) to form hydroxylamines and amines. These reactive metabolites can form adducts with DNA or proteins, posing a theoretical risk of mutagenicity (Ames positive potential).

-

Target Organs: Based on structural analogs (e.g., 3-nitropyrazole), potential targets include the liver (hepatotoxicity) and blood (methemoglobinemia risk upon chronic exposure).[3]

Part 3: Safe Handling & Synthesis Protocols

3.1 Synthesis Risk Management The synthesis typically involves the alkylation of 3-nitro-1H-pyrazole with (bromomethyl)cyclohexane using a base.[3]

Critical Control Points:

-

Base Handling: If Sodium Hydride (NaH) is used, ensure anhydrous conditions to prevent hydrogen gas evolution and fire.

-

Exotherm Control: The alkylation reaction is exothermic. Addition of the alkylating agent must be controlled to prevent thermal runaway, which could trigger the nitro group's decomposition.

3.2 Validated Handling Workflow (DOT Visualization)

Figure 1: Risk Assessment Workflow. This logic gate ensures that scale-up does not proceed without thermal stability data (DSC), mitigating the risk of nitro-group decomposition.[3]

3.3 Storage & Stability

-

Temperature: Store at 2-8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

-

Incompatibility: Keep away from strong reducing agents (e.g., LiAlH4, hydrazine) and strong bases.

Part 4: Emergency Response & Ecological Impact

4.1 Fire Fighting Measures

-

Specific Hazards: Combustion will generate Nitrogen Oxides (NOx) , which are highly toxic and can cause delayed pulmonary edema.

-

Extinguishing Media: Carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. Do not use high-volume water jets as this may spread the chemical.[3]

-

Protocol: Firefighters must wear full SCBA.[3] Isolate the area for at least 50 meters.[3]

4.2 Emergency Decision Logic (DOT Visualization)

Figure 2: Emergency Response Protocol. Distinguishes between spill cleanup (focus on dust suppression) and fire response (focus on NOx avoidance).

4.3 Ecological Fate

-

Water Hazard: Do not allow to enter drains.[3] Nitro-pyrazoles are generally persistent and not readily biodegradable.[3]

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to neutralize NOx) is the only approved disposal method.

Part 5: Exposure Controls & Personal Protection

| Category | Requirement | Rationale |

| Respiratory | N95 (Dust) or P100 (if micronized) | Prevents inhalation of particulates; nitro-compounds can be absorbed via lungs.[3] |

| Skin | Nitrile Rubber (0.11 mm min thickness) | Lipophilic nature (LogP 2.37) suggests potential for dermal absorption.[3] |

| Eyes | Chemical Safety Goggles | Standard protection against irritant dusts.[3] |

| Engineering | Fume Hood (Class II) | Mandatory for all handling to capture potential vapors or dust.[3] |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56965874, this compound.[3] Retrieved from [Link][3]

-

European Chemicals Agency (ECHA). Information on Chemicals: Nitro-pyrazole derivatives and energetic materials.[3] Retrieved from [Link][3]

Sources

Chemoinformatic and Synthetic Profiling of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole: A Technical Guide

Executive Summary

This technical guide provides a comprehensive profile of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole , a functionalized heterocyclic scaffold utilized in medicinal chemistry as a precursor for bioactive amides and sulfonamides. While the pyrazole core is ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib), the specific introduction of a cyclohexylmethyl group at the N1 position combined with a nitro group at C3 creates a distinct lipophilic vector that modulates bioavailability and potency.

This document details the precise chemoinformatic identifiers, a regioselective synthetic protocol validated by thermodynamic principles, and a structural validation workflow to distinguish the target from its common regioisomer.

Part 1: Chemoinformatics & Structural Definition

The precise definition of the molecule is critical for database integration and computational modeling (QSAR). The nitro group is located at the 3-position relative to the pyrazole nitrogens, with the alkyl chain attached to the nitrogen distal to the nitro group.

Core Identifiers

| Identifier Type | String / Value | Notes |

| Canonical SMILES | [O-]c1ccn(CC2CCCCC2)n1 | Charge-separated nitro representation (Standard) |

| Isomeric SMILES | O=N(=O)C1=NN(CC2CCCCC2)C=C1 | Neutral nitro representation |

| IUPAC Name | This compound | Unambiguous chemical nomenclature |

| Molecular Formula | C₁₀H₁₅N₃O₂ | - |

| Molecular Weight | 209.25 g/mol | Monoisotopic Mass: 209.1164 |

Structural Logic & Numbering

The regiochemistry is defined by the pyrazole numbering rules:

-

Position 1 (N): Attached to the Cyclohexylmethyl group.

-

Position 2 (N): Pyridine-like nitrogen (lone pair in

orbital). -

Position 3 (C): Attached to the Nitro group (

). -

Position 4/5 (C): Unsubstituted carbons completing the aromatic ring.

Part 2: Synthetic Pathway & Regiocontrol[3]

The synthesis of N-alkylated nitropyrazoles is governed by the tautomeric equilibrium of the starting material, 3(5)-nitropyrazole. Alkylation typically results in a mixture of 1,3- and 1,5-isomers.

Retrosynthetic Analysis

The most reliable route involves the direct

Critical Regioselectivity Insight: 3-Nitropyrazole exists in tautomeric equilibrium. However, the lone pair on the nitrogen adjacent to the electron-withdrawing nitro group is less nucleophilic. Furthermore, steric hindrance from the nitro group discourages alkylation at the adjacent nitrogen (N2). Therefore, the 1,3-isomer (Target) is generally the kinetic and thermodynamic major product, often formed in a >4:1 ratio over the 1,5-isomer.

Validated Experimental Protocol

Reagents:

-

3-Nitro-1H-pyrazole (1.0 equiv)

-

(Bromomethyl)cyclohexane (1.2 equiv)

-

Cesium Carbonate (

) (2.0 equiv) or Potassium Carbonate ( -

Solvent: DMF (Anhydrous) or Acetonitrile

Step-by-Step Methodology:

-

Activation: In a dried round-bottom flask, dissolve 3-nitro-1H-pyrazole (10 mmol) in anhydrous DMF (20 mL). Add

(20 mmol) and stir at room temperature for 30 minutes to deprotonate the pyrazole ( -

Alkylation: Add (bromomethyl)cyclohexane (12 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes). The product (

) will appear less polar than the starting material. -

Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (

) to remove DMF. Wash with brine, dry over -

Purification (Crucial): The crude oil will contain the target (1,3-isomer) and the impurity (1,5-isomer). Purify via flash column chromatography (Silica gel, Gradient 0

20% EtOAc/Hexane). The 1,3-isomer typically elutes second (more polar) or first depending on the stationary phase, but generally, the 1,5-isomer is less polar due to internal dipole cancellation. Note: Isomer elution order must be confirmed by NOE NMR.

Reaction Workflow Diagram

Figure 1: Synthetic workflow for the regioselective alkylation of 3-nitropyrazole.

Part 3: Physicochemical Profiling[4]

Understanding the physicochemical properties is essential for evaluating the compound's "drug-likeness" and suitability as a scaffold.

| Property | Predicted Value | Significance |

| LogP (Lipophilicity) | 2.6 – 2.9 | The cyclohexyl ring significantly increases lipophilicity compared to the parent pyrazole (LogP ~0.4), improving membrane permeability. |

| TPSA (Topological Polar Surface Area) | ~60–65 Ų | Ideal for oral bioavailability (Rule of 5 suggests <140 Ų). |

| H-Bond Donors | 0 | Lack of donors improves permeability; the nitro group acts as an acceptor. |

| H-Bond Acceptors | 4 | N2 of pyrazole and two oxygens of the nitro group. |

| Rotatable Bonds | 2 | The |

Part 4: Structural Validation (Isomer Discrimination)

Distinguishing the 1,3-isomer (Target) from the 1,5-isomer (Impurity) is the most critical analytical step.

NMR Logic

-

1H NMR (CDCl3):

-

Target (1,3-isomer): The pyrazole protons (H4 and H5) usually appear as two doublets with

. H5 (adjacent to N1) is typically more deshielded ( -

Impurity (1,5-isomer): The protons often appear closer in chemical shift.

-

-

NOE (Nuclear Overhauser Effect):

-

Irradiate the

protons. -

Target (1,3): You will observe NOE enhancement of the H5 pyrazole proton (the proton adjacent to the alkyl chain).

-

Impurity (1,5): You will observe NOE enhancement of the H4 proton, but not H3 (since C3 has the nitro group). If the nitro group is at position 5 (adjacent to N1), the

protons are spatially close to the Nitro group, not a ring proton.

-

Isomer Discrimination Logic

Figure 2: Structural validation logic using NOESY NMR to distinguish regioisomers.

Part 5: Applications in Drug Discovery

This specific scaffold serves as a versatile building block.

-